molecular formula C25H26N4O2S B3237979 3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396865-93-2

3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B3237979
CAS No.: 1396865-93-2
M. Wt: 446.6
InChI Key: YPUKPJPSRGHZHT-UHFFFAOYSA-N
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Description

3-(4-Benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a piperazine ring, a benzhydryl group, and a dihydropyrimidothiazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that the compound is a derivative ofdiphenylmethylpiperazine , which is a chemical compound and piperazine derivative . Piperazine derivatives have been reported to interact with various targets, including G protein-coupled receptors and ion channels, but the specific targets for this compound need further investigation.

Mode of Action

The compound is a derivative of diphenylmethylpiperazine , which is known to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the compound itself.

Biochemical Pathways

Given that it’s a derivative of diphenylmethylpiperazine , it’s plausible that it could affect similar biochemical pathways. Diphenylmethylpiperazine and its derivatives have been reported to interact with various biochemical pathways, including signal transduction pathways and metabolic pathways. The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Pharmacokinetics

It’s known that the compound is a derivative of diphenylmethylpiperazine , which has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) [1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)-piperazine] in rat liver microsomes . This suggests that the compound could be metabolized in the liver. The specific ADME properties of this compound would need further investigation.

Result of Action

It’s known that the compound is a derivative of diphenylmethylpiperazine , which has been reported to have various effects at the molecular and cellular levels, including modulation of receptor activity and alteration of cellular signaling. The specific effects of this compound would depend on its targets and their roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one typically involves multiple steps, starting with the formation of the piperazine ring This can be achieved through the reaction of benzhydryl chloride with piperazine under basic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques to ensure the production of a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the reduction of double bonds within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals and other biologically active compounds.

Medicine

In medicine, 3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cardiovascular diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine derivatives: : Other piperazine-based compounds with different substituents.

  • Dihydropyrimidothiazinone derivatives: : Compounds with variations in the dihydropyrimidothiazinone moiety.

  • Benzhydryl derivatives: : Compounds containing the benzhydryl group with different functional groups.

Uniqueness

3-(4-Benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c30-22-11-12-26-25-29(22)17-21(18-32-25)24(31)28-15-13-27(14-16-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,21,23H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUKPJPSRGHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CN5C(=O)C=CN=C5SC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

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